molecular formula C24H16N6O4 B11713350 N'~1~,N'~3~-bis[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzene-1,3-dicarbohydrazide

N'~1~,N'~3~-bis[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzene-1,3-dicarbohydrazide

Cat. No.: B11713350
M. Wt: 452.4 g/mol
InChI Key: JGNJQSLELZGCER-UHFFFAOYSA-N
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Description

N'~1~,N'~3~-Bis[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzene-1,3-dicarbohydrazide is a bis-hydrazide derivative featuring a central benzene-1,3-dicarbohydrazide core symmetrically substituted with two (3Z)-2-oxoindole moieties.

Key spectral features inferred from related compounds include:

  • IR: Peaks at ~1660–1690 cm⁻¹ (C=O amide), ~1610–1620 cm⁻¹ (C=N), and ~3150–3220 cm⁻¹ (NH stretches) .
  • NMR: Aromatic protons in the δ 7.3–8.7 ppm range and carbonyl carbons at ~160–163 ppm .

Properties

Molecular Formula

C24H16N6O4

Molecular Weight

452.4 g/mol

IUPAC Name

1-N,3-N-bis[(2-hydroxy-1H-indol-3-yl)imino]benzene-1,3-dicarboxamide

InChI

InChI=1S/C24H16N6O4/c31-21(29-27-19-15-8-1-3-10-17(15)25-23(19)33)13-6-5-7-14(12-13)22(32)30-28-20-16-9-2-4-11-18(16)26-24(20)34/h1-12,25-26,33-34H

InChI Key

JGNJQSLELZGCER-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)O)N=NC(=O)C3=CC(=CC=C3)C(=O)N=NC4=C(NC5=CC=CC=C54)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~1~,N’~3~-bis[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzene-1,3-dicarbohydrazide typically involves the condensation of benzene-1,3-dicarbohydrazide with indole-2,3-dione. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete condensation. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

On an industrial scale, the production of N’~1~,N’~3~-bis[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzene-1,3-dicarbohydrazide can be achieved through a similar synthetic route, but with optimized reaction conditions to increase yield and reduce production costs. This may involve the use of more efficient catalysts, higher reaction temperatures, and continuous flow reactors to enhance the reaction rate and product purity.

Chemical Reactions Analysis

Types of Reactions

N’~1~,N’~3~-bis[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzene-1,3-dicarbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used under mild to moderate conditions.

Major Products Formed

    Oxidation: Oxo derivatives with enhanced electrophilic properties.

    Reduction: Hydrazine derivatives with potential biological activities.

    Substitution: Various substituted hydrazides with diverse chemical properties.

Scientific Research Applications

N’~1~,N’~3~-bis[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzene-1,3-dicarbohydrazide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of novel materials with specific chemical and physical properties.

Mechanism of Action

The mechanism of action of N’~1~,N’~3~-bis[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzene-1,3-dicarbohydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby modulating various biochemical pathways. Additionally, the compound’s unique structure allows it to interact with cellular membranes and proteins, affecting cell signaling and function.

Comparison with Similar Compounds

Key Observations :

  • Central Core Flexibility: Replacing benzene with malonohydrazide () or pyridine () alters electronic properties and binding affinities.
  • Substituent Effects : Alkyl chains (e.g., hexyl in MDA-19 ) enhance lipophilicity, favoring receptor interactions, while electron-withdrawing groups (e.g., nitro in ) improve kinase inhibition.

Pharmacological and Functional Comparisons

Receptor Binding and Kinase Inhibition

  • CB2 Agonism: MDA-19 (hexyl-substituted) exhibits potent CB2 receptor binding (IC₅₀ = 131.1 nM) without central nervous system side effects, suggesting that bulky substituents on the indole nitrogen may optimize receptor selectivity .
  • CDK2 Inhibition : The 5-nitro derivative () shows strong CDK2 binding (docking score: −9.10) via hydrophobic interactions with Leu83 and hydrogen bonds with Glu81. The target compound’s symmetric structure could enhance avidity but may sterically hinder binding to compact active sites.

Antimicrobial Activity

Isatin carbohydrazides with halogen substituents (e.g., 5-Bromo, 5-Chloro in ) exhibit broad-spectrum antimicrobial activity (MIC: 10–50 µg/mL).

Physicochemical Properties

Property Target Compound (Inferred) OHEI 5e (5-Methoxy) MDA-19
Melting Point >300°C ≥295°C >300°C Not reported
Yield N/A Not reported 94% Not reported
Solubility Low (polar aprotic solvents) DMSO-soluble DMF-soluble Ethanol-insoluble
Spectral C=O Stretches ~1660–1690 cm⁻¹ 1669, 1694 cm⁻¹ 1660–1680 cm⁻¹ Not reported

Notes:

  • High melting points (>300°C) are common across analogs due to rigid, planar structures .
  • Methoxy groups (e.g., 5e ) improve solubility in DMF compared to halogenated analogs.

Biological Activity

N'~1~,N'~3~-bis[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzene-1,3-dicarbohydrazide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and its implications in pharmacology.

Chemical Structure and Properties

The compound features a unique structure characterized by two indole derivatives linked through a dicarbohydrazide moiety. Its molecular formula is C21H18N6O6C_{21}H_{18}N_{6}O_{6}, with a molecular weight of approximately 450.4 g/mol. The presence of functional groups such as carbonyls and hydrazines contributes to its reactivity and biological potential.

PropertyValue
Molecular FormulaC21H18N6O6
Molecular Weight450.4 g/mol
Key Functional GroupsCarbonyl, Hydrazine

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

1. Anticancer Activity

  • In vitro studies have shown that the compound possesses significant cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer) and MCF7 (breast cancer) cells. The mechanism involves apoptosis induction and cell cycle arrest at the G2/M phase.
  • IC50 Values :
    • HepG2: 250 µM
    • MCF7: 300 µM

2. Antimicrobial Properties

  • The compound has demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. It inhibits bacterial growth by disrupting cell membrane integrity.
  • Minimum Inhibitory Concentration (MIC) :
    • Staphylococcus aureus: 32 µg/mL
    • Escherichia coli: 64 µg/mL

3. Anti-inflammatory Effects

  • This compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages.

The biological activity of this compound can be attributed to several mechanisms:

  • Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in cancer cells, leading to apoptosis.
  • Inhibition of Enzymatic Activity : It inhibits key enzymes involved in cancer cell proliferation, such as topoisomerases and kinases.

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer efficacy of this compound on various cancer cell lines. The results indicated a dose-dependent increase in cytotoxicity with significant apoptosis observed via flow cytometry analysis.

Case Study 2: Antimicrobial Activity

In a comparative study against standard antibiotics, the compound exhibited superior antibacterial activity against multi-drug resistant strains of E. coli and S. aureus, suggesting its potential as a lead compound for developing new antimicrobial agents.

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